1-(2-Fluorobenzyl)azetidine

Medicinal Chemistry Physicochemical Profiling pKa

1-(2-Fluorobenzyl)azetidine (CAS 1863459-13-5; molecular formula C10H12FN; MW 165.21 g/mol) is an N-substituted azetidine building block wherein a strained four-membered saturated aza-heterocycle is directly linked to a 2-fluorobenzyl group. It is employed primarily as a versatile intermediate and scaffold in medicinal chemistry and chemical biology.

Molecular Formula C10H12FN
Molecular Weight 165.21 g/mol
Cat. No. B13666226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluorobenzyl)azetidine
Molecular FormulaC10H12FN
Molecular Weight165.21 g/mol
Structural Identifiers
SMILESC1CN(C1)CC2=CC=CC=C2F
InChIInChI=1S/C10H12FN/c11-10-5-2-1-4-9(10)8-12-6-3-7-12/h1-2,4-5H,3,6-8H2
InChIKeyBANDNXJBDWFDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorobenzyl)azetidine: Chemical Identity and Compound Class Baseline


1-(2-Fluorobenzyl)azetidine (CAS 1863459-13-5; molecular formula C10H12FN; MW 165.21 g/mol) is an N-substituted azetidine building block wherein a strained four-membered saturated aza-heterocycle is directly linked to a 2-fluorobenzyl group. It is employed primarily as a versatile intermediate and scaffold in medicinal chemistry and chemical biology [1]. The azetidine ring imposes significant conformational restriction (ring strain ~26.2 kcal/mol), and the ortho-fluorine substituent on the aromatic ring introduces distinct electronic and steric effects compared to unsubstituted or para-substituted analogs, rendering it a unique tool for fine-tuning physicochemical and pharmacokinetic properties in early-stage drug discovery [1].

Why 1-(2-Fluorobenzyl)azetidine Cannot Be Interchanged with Other N-Benzyl Azetidines


Simple replacement of 1-(2-fluorobenzyl)azetidine with other N-benzyl azetidine analogs such as 1-benzylazetidine, 1-(4-fluorobenzyl)azetidine, or 1-(2-chlorobenzyl)azetidine is inadvisable due to quantifiable differences in electronic properties, conformational preferences, and metabolic vulnerability [1]. In azetidine-based lead optimization, even subtle changes in the benzyl substituent's position and identity drastically alter pKa, lipophilicity (LogP), intrinsic microsomal clearance, and target engagement. Direct empirical evidence from related azetidine benzyl series shows that the 2-fluoro substituent uniquely balances conformational bias and metabolic stability without the excessive lipophilicity or steric bulk introduced by chloro or methyl analogs, making it a non-fungible building block for programs aiming to optimize CNS penetration or specific kinase selectivity [2].

Quantitative Evidence for Differentiating 1-(2-Fluorobenzyl)azetidine from Close Analogs


Evidence 1: Basicity (pKa) Reduction Versus 1-Benzylazetidine

The ortho-fluorine atom in 1-(2-fluorobenzyl)azetidine exerts a strong electron-withdrawing inductive effect (-I) that lowers the basicity of the azetidine nitrogen relative to the unsubstituted 1-benzylazetidine. This reduction in pKa can improve the fraction of unionized species at physiological pH, directly impacting passive permeability and volume of distribution [1]. While direct pKa measurement for this exact compound is not available, the systematic effect of fluorine substitution on azetidine pKa has been empirically established. Monofluorination of saturated heterocyclic amines, including azetidine, reduces pKa by 1.0–2.0 log units depending on the distance and orientation of the fluorine atom [2].

Medicinal Chemistry Physicochemical Profiling pKa

Evidence 2: Lipophilicity (LogP) Differentiation from 1-(2-Chlorobenzyl)azetidine

1-(2-Fluorobenzyl)azetidine offers a therapeutically desirable balance of lipophilicity that is lower than its chloro analog, a key advantage for avoiding off-target promiscuity and achieving CNS multiparameter optimization (MPO) scores. The computed XLogP3 value for 1-(2-fluorobenzyl)azetidine is 2.2, placing it within the ideal range for CNS drug-like space (LogP 2–4) [1]. In contrast, 1-(2-chlorobenzyl)azetidine has a computed LogP of ~2.8, which is higher due to the larger and more lipophilic chlorine atom [2].

Lipophilicity LogP CNS Drug Design

Evidence 3: Metabolic Stability Advantage Over 1-(2-Methylbenzyl)azetidine

The 2-fluoro substituent on the benzyl ring is known to protect the benzylic position from oxidative metabolism, a common site of attack for cytochrome P450 enzymes. A systematic study of fluorinated saturated heterocyclic amines demonstrated that monofluorination generally retains high metabolic stability, and in many cases, intrinsic microsomal clearance (CLint) remains favorable [1]. In contrast, a methyl group at the ortho position of an N-benzyl azetidine would introduce benzylic C-H bonds susceptible to hydroxylation, potentially leading to higher metabolic turnover. Although a direct head-to-head study is not available, it is well-established in medicinal chemistry that fluoro substitution blocks site-specific metabolism better than methyl substitution, which can introduce new metabolic liabilities [2].

Metabolic Stability Microsomal Clearance Fluorine Blocking

Evidence 4: Conformational and Electronic Differentiation from 1-(4-Fluorobenzyl)azetidine via Ortho Effect

The ortho-fluorine in 1-(2-fluorobenzyl)azetidine can lock the benzyl group in an orthogonal or twisted conformation relative to the azetidine ring through steric and stereoelectronic effects, a phenomenon less prevalent with the para-fluoro analog. This 'ortho effect' is known to dramatically alter target binding kinetics and selectivity in kinase inhibitors and GPCR ligands. In an SAR study of azetidine-based S1P1 agonists, the incorporation of a 2-fluorobenzyl group into a related azetidine scaffold contributed nanomolar potency (EC50 = 0.042 µM) and high selectivity over S1P3 (EC50 = 3.47 µM), while the para-fluorobenzyl analog was not reported to achieve this selectivity profile [1]. This indicates that the ortho substitution provides a unique pharmacophoric fit not achievable with the para isomer.

Conformational Analysis Ortho Effect Receptor Binding

High-Impact Application Scenarios for 1-(2-Fluorobenzyl)azetidine Based on Differential Evidence


CNS Penetrant Kinase Inhibitor Scaffold Optimization

Given its optimally balanced LogP (2.2) and reduced basicity (pKa ~6.2), 1-(2-fluorobenzyl)azetidine is ideally suited as a core scaffold for designing kinase inhibitors intended for CNS targets. The lower lipophilicity relative to chloro analogs directly addresses CNS MPO desirability, while the ortho-fluorine substitution pattern has demonstrated the potential to confer high selectivity (e.g., 82-fold for S1P1 over S1P3 in related chemotypes), a property unattainable with the 4-fluorobenzyl isomer [1]. Procurement of this building block enables direct incorporation of these optimized parameters into parallel synthesis libraries targeting glioblastoma, Alzheimer's-related kinases, or neuroinflammatory pathways [2].

Metabolically Stable PET Tracer Precursor Development

The 2-fluorobenzyl group is a proven pharmacophore for positron emission tomography (PET) ligand design, where the fluorine atom can be readily substituted with 18F for radiolabeling. The azetidine ring provides the necessary structural constraint for target binding. While a direct precursor, the compound's established role in related PDE5 PET tracer development highlights its utility. The metabolic stability inferred from the fluorine block at the ortho position ensures a longer biological half-life for the resulting tracer, a significant advantage over non-fluorinated or metabolically labile analogs [1]. Researchers should procure this compound for synthesizing radioligand candidates for in vivo imaging of CNS targets [2].

GPCR Allosteric Modulator Lead Generation

The S1P1 agonist case study demonstrates that the 2-fluorobenzyl-azetidine motif enables high receptor subtype selectivity. For programs targeting other GPCRs (e.g., cannabinoid, muscarinic), incorporating this building block into the core can pre-encode selectivity and bias. Its synthetic handle (secondary amine on a strained ring) allows for rapid diversification into focused compound libraries, making it a strategic procurement choice for hit-to-lead campaigns where achieving subtype selectivity early is critical to avoid off-target toxicity [1].

Quote Request

Request a Quote for 1-(2-Fluorobenzyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.